molecular formula C12H17N3 B7967164 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane

6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B7967164
M. Wt: 203.28 g/mol
InChI Key: PKYPTEIGVZSAIT-UHFFFAOYSA-N
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Description

The 2,6-diazaspiro[3.4]octane scaffold is a privileged structure in drug discovery due to its high Fsp³ character and versatility in accommodating diverse substituents. 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane is a derivative of this core, functionalized with a pyridinylmethyl group at the 6-position. The spirocyclic framework confers conformational rigidity, enhancing binding selectivity and metabolic stability, while the pyridinylmethyl substituent introduces polar interactions critical for target engagement .

Properties

IUPAC Name

6-(pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-11(6-13-4-1)7-15-5-3-12(10-15)8-14-9-12/h1-2,4,6,14H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPTEIGVZSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is the reaction of pyridin-3-ylmethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridine ring or the spirocyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. O-GlcNAc Hydrolase Inhibition

One of the primary applications of 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane is its role as an inhibitor of O-GlcNAc hydrolase (OGA). This enzyme is crucial in the regulation of O-GlcNAcylation, a post-translational modification involved in various cellular processes, including signaling and transcriptional regulation. Inhibitors of OGA have therapeutic potential in treating tauopathies, such as Alzheimer's disease, where aberrant O-GlcNAcylation is implicated .

1.2. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, spirocyclic compounds have been explored for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of signaling pathways critical for tumor survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Studies

3.1. In Vitro Studies

Pharmacological studies have demonstrated that this compound can effectively inhibit specific targets in vitro, supporting its potential as a lead compound for drug development. These studies often involve assessing the compound's effect on cell viability and enzyme activity in various cancer cell lines and other relevant biological models .

3.2. In Vivo Studies

While in vitro studies provide initial insights into efficacy and mechanism, in vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary animal studies may reveal important information regarding absorption, distribution, metabolism, and excretion (ADME) profiles that are critical for further development as a therapeutic agent .

Case Study 1: OGA Inhibition in Alzheimer’s Disease

In a study focusing on tauopathies, researchers evaluated the efficacy of various OGA inhibitors, including derivatives of this compound, demonstrating significant reductions in tau phosphorylation levels in cellular models mimicking Alzheimer's pathology .

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer effects of spirocyclic compounds similar to this compound against breast cancer cell lines, revealing that these compounds induce apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane exerts its effects depends on its specific biological target. For example, if it acts as a ligand for a receptor, it may bind to the receptor's active site, triggering a cascade of intracellular events. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

  • Compound 17 emerged as the most potent analog (MIC = 0.016 µg/mL), surpassing first-line antitubercular drugs like isoniazid (MIC = 0.03–0.06 µg/mL). Its methylsulfonyl-triazole combination optimizes target binding and pharmacokinetic properties .
  • Structural Insights :
    • The 2,6-diazaspiro[3.4]octane core’s rigidity prevents undesired conformational changes, improving receptor selectivity .
    • Triazole substituents likely engage in π-π stacking and hydrogen bonding with Mycobacterium tuberculosis enzymes, disrupting cell-wall biosynthesis .

Biological Activity

4-(1,1-Difluoroethyl)picolinic acid is a derivative of picolinic acid, notable for its potential applications in medicinal chemistry and agriculture. The introduction of a difluoroethyl group at the 4-position of the pyridine ring enhances its chemical properties, impacting its biological activity. This article explores the compound's biological activities, including its herbicidal properties, metal ion chelation capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C8H8F2N1O2
  • Molecular Weight : 189.15 g/mol

The compound's structural features allow it to act as a bidentate chelating agent, which is significant for its interactions with metal ions that influence various biological processes.

Herbicidal Activity

Research indicates that 4-(1,1-Difluoroethyl)picolinic acid exhibits significant herbicidal properties. It functions similarly to synthetic auxins, which are plant hormones that regulate growth. The compound has shown effectiveness against specific weed species in greenhouse studies, demonstrating potential as an agricultural herbicide.

Compound Binding Energy (kJ/mol) Weed Species Targeted
4-(1,1-Difluoroethyl)picolinic acid-8.33Common broadleaf weeds
Picolinic acid derivative (comparison)-6.53Various grass species

This table illustrates the binding energy of 4-(1,1-Difluoroethyl)picolinic acid compared to other compounds, highlighting its superior interaction with target weeds .

Chelation and Metal Ion Interaction

The ability of 4-(1,1-Difluoroethyl)picolinic acid to chelate metal ions is crucial for its biological activity. Chelation can enhance enzyme activities and metabolic pathways by stabilizing metal ions necessary for various biological functions. Studies have suggested that this compound's interaction with metals may lead to novel therapeutic applications by modulating enzyme activity involved in metabolic disorders .

Study on Herbicidal Efficacy

In a controlled greenhouse study, the herbicidal efficacy of 4-(1,1-Difluoroethyl)picolinic acid was evaluated against six common weed species. The results indicated a significant reduction in weed biomass compared to untreated controls. The study concluded that this compound could be developed into an effective herbicide due to its selective action against specific weeds while minimizing harm to crops .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 4-(1,1-Difluoroethyl)picolinic acid with various enzymes and receptors. These studies suggest that the compound may bind effectively to metabolic enzymes, potentially leading to new therapeutic strategies for treating metabolic disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.